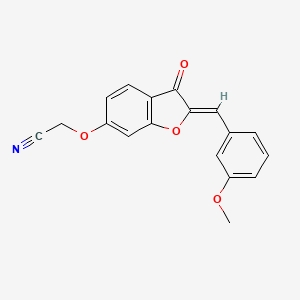
(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C18H13NO4 and its molecular weight is 307.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, which may have significant implications in medicinal chemistry and pharmacology.
Chemical Structure
The structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17NO4
- Molecular Weight : 313.34 g/mol
Benzofuran derivatives, including this compound, are known to exert their biological effects through various mechanisms. These may include:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways.
- Antioxidant Activity : Some derivatives exhibit properties that scavenge free radicals, potentially protecting cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines.
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | M-HeLa (Cervical Adenocarcinoma) | 12.5 | |
| Compound B | PC3 (Prostate Cancer) | 15.0 | |
| This compound | TBD | TBD | TBD |
Antioxidant Activity
Benzofuran derivatives are also studied for their antioxidant properties. The presence of methoxy and other substituents can enhance the radical scavenging ability of these compounds, which is crucial for protecting against oxidative damage.
Case Studies
-
Cytotoxicity Studies : A series of cytotoxicity studies were conducted on various tumor cell lines using compounds structurally related to this compound. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
- Selectivity Index Calculation :
Selectivity Index=IC50 tumor cells IC50 normal cells
- Selectivity Index Calculation :
- Mechanistic Studies : Investigations into the mechanism of action revealed that certain benzofuran derivatives could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Properties
IUPAC Name |
2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-21-13-4-2-3-12(9-13)10-17-18(20)15-6-5-14(22-8-7-19)11-16(15)23-17/h2-6,9-11H,8H2,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSFZKZZVOEAOK-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














